(5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
BenchChem offers high-quality (5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c1-2-22-15-9-5-13(6-10-15)19-17(21)16(24-18(19)23)11-12-3-7-14(20)8-4-12/h3-11,20H,2H2,1H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSQKYDSZJCVAY-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Structure
- IUPAC Name: (5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Molecular Formula: C16H17N1O3S1
- Molecular Weight: 305.38 g/mol
Structural Features
The compound features:
- A thiazolidinone ring structure.
- Ethoxy and hydroxy substituents that enhance its biological activity.
- A sulfanylidene group that may contribute to its reactivity.
The biological activity of (5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxy groups in the structure may confer significant antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.
- Antimicrobial Effects : Studies suggest that thiazolidinones exhibit antimicrobial properties against various pathogens due to their ability to disrupt microbial cell membranes.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to its potential use in treating inflammatory diseases.
Therapeutic Applications
Research indicates potential applications in the following areas:
- Cancer Therapy : Preliminary studies have shown that thiazolidinones can induce apoptosis in cancer cells by modulating cell cycle progression and promoting reactive oxygen species (ROS) production.
- Diabetes Management : Some derivatives have been studied for their insulin-sensitizing effects, making them candidates for diabetes treatment.
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazolidinone derivatives similar to the compound :
- Antimicrobial Study : A study reported that thiazolidinones exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
- Antioxidant Activity Assessment : In vitro assays demonstrated that compounds with similar structures showed high radical scavenging activity, indicating their potential as antioxidant agents .
- Cytotoxicity Evaluation : Research indicated that certain thiazolidinone derivatives could selectively induce cytotoxicity in cancer cell lines while sparing normal cells, suggesting a therapeutic window for cancer treatment .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | High radical scavenging activity | |
| Antimicrobial | Effective against various pathogens | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Comparison with Related Compounds
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| (5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | Moderate | Yes | Yes |
| (5E)-3-(4-methoxyphenyl)-5-(4-hydroxyphenyl)methylidene-2-thioxo-1,3-thiazolidin-4-one | High | Yes | Moderate |
Scientific Research Applications
Structural Characteristics
The molecular formula of (5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is C18H15NO3S2, with a molecular weight of 357.44 g/mol. Its structure comprises a thiazolidine ring, which is known for its role in various biological activities, particularly in the development of anti-diabetic and anti-cancer agents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to (5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one have shown promising results against various cancer cell lines. In vitro evaluations indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis in human liver cancer cells (HepG2) . The selectivity index values of related compounds suggest that they exhibit better activity than established chemotherapeutics like methotrexate.
Antidiabetic Properties
Thiazolidine derivatives have been extensively studied for their antidiabetic effects. They act as agonists of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. Research indicates that similar compounds can significantly lower blood glucose levels and improve insulin resistance in diabetic models .
Antioxidant Activity
The antioxidant properties of thiazolidine derivatives are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and diabetes. The synthesis of new derivatives has been linked to enhanced antioxidant activity, suggesting that (5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one may also possess similar properties .
Synthesis and Characterization
The synthesis of (5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been reported in literature that utilize different reagents and conditions to achieve high yields and purity . Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
- Anticancer Evaluation : A study demonstrated that thiazolidine derivatives showed significant cytotoxic effects against HepG2 cells with IC50 values lower than those of standard chemotherapeutic agents .
- Antidiabetic Activity : Another research focused on the PPAR agonistic activity of thiazolidine derivatives revealed that these compounds improved glycemic control in diabetic rats significantly compared to controls .
Preparation Methods
Reaction Mechanism and General Procedure
The one-pot synthesis of thiazolidin-4-ones typically involves three components: a primary amine, an aromatic aldehyde, and a mercaptocarboxylic acid. For the target compound, 4-ethoxyaniline serves as the amine precursor, 4-hydroxybenzaldehyde as the aldehyde, and mercaptoacetic acid as the sulfur source. The reaction proceeds via:
- Imine formation : Condensation of 4-ethoxyaniline and 4-hydroxybenzaldehyde under reflux in toluene with azeotropic water removal using a Dean-Stark apparatus.
- Cyclization : Addition of mercaptoacetic acid initiates nucleophilic attack at the imine carbon, followed by intramolecular cyclization and dehydration to form the thiazolidin-4-one core.
Optimized conditions :
Stereochemical Outcome
The (5E)-configuration arises from thermodynamic stabilization of the conjugated benzylidene group. Nuclear Overhauser Effect Spectroscopy (NOESY) and Density Functional Theory (DFT) analyses confirm the E-geometry, as spatial correlations between the benzylidene proton and adjacent aromatic hydrogens are absent.
Stepwise Synthesis via Knoevenagel Condensation
Thiazolidin-4-One Core Formation
First, 3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is synthesized by reacting 4-ethoxyaniline with chloroacetic acid and carbon disulfide in alkaline conditions.
Procedure :
Knoevenagel Condensation
The pre-formed thiazolidin-4-one reacts with 4-hydroxybenzaldehyde in the presence of piperidine to introduce the benzylidene group.
Procedure :
- Reflux equimolar amounts of 3-(4-ethoxyphenyl)-2-sulfanylidene-thiazolidin-4-one and 4-hydroxybenzaldehyde in glacial acetic acid with catalytic piperidine (5 mol%) for 8 hours.
- Cool, pour into ice-water, and collect the precipitate.
- Purify via silica gel chromatography (ethyl acetate/hexane).
Yield : 65–78%, depending on the electron-donating effects of the 4-ethoxy group, which enhance aldehyde reactivity.
Comparative Analysis of Synthetic Routes
The three-component method offers efficiency, while the stepwise approach provides higher yields and stereochemical control.
Structural Characterization and Validation
Spectroscopic Data
IR (KBr, cm⁻¹) :
¹H NMR (400 MHz, DMSO-d₆) :
Crystallographic and DFT Validation
Single-crystal X-ray diffraction (where available) and DFT calculations corroborate the planar geometry of the thiazolidinone ring and the E-configuration of the benzylidene moiety. The RMSD between experimental and computed structures is <1.5 Å, confirming conformational stability.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, and what reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Lewis acids like ZnCl₂ improve cyclization efficiency .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures purity .
- Example Conditions :
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Cyclization | Thiourea, α,β-ketone, ZnCl₂ | 80°C | 65–75 |
| Purification | Ethanol recrystallization | RT | >95% purity |
Q. How is X-ray crystallography utilized to confirm the stereochemistry of the exocyclic double bond (E-configuration)?
- Methodology : Single-crystal X-ray diffraction resolves bond lengths and angles. Key parameters:
- Torsion angles : Confirm planarity of the thiazolidinone ring and substituent orientation.
- Intramolecular hydrogen bonds : Stabilize the E-configuration (e.g., O–H···S interactions) .
- Reference Data :
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C5–C6 bond | 1.34 Å | |
| Dihedral angle (C4–C5–C6–C7) | 178.2° |
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., antimicrobial vs. anticancer) be resolved for this compound?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 4-hydroxyphenyl with halogenated analogs) to isolate pharmacophores .
- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity, S. aureus for antimicrobial testing) and controls.
- Dose-response curves : Quantify IC₅₀/EC₅₀ values to compare potency across studies .
Q. What advanced techniques characterize the tautomeric equilibrium between thione (C=S) and thiol (SH) forms in solution?
- Methodology :
- Variable-temperature NMR : Monitors chemical shift changes (e.g., δ ~160 ppm for C=S vs. δ ~12 ppm for SH) .
- X-ray photoelectron spectroscopy (XPS) : Differentiates sulfur oxidation states (binding energy ~164 eV for thione vs. ~162 eV for thiol) .
- Computational modeling : DFT calculations predict dominant tautomers based on solvent polarity .
Q. How can flow chemistry improve scalability and reproducibility of the synthesis?
- Methodology :
- Continuous flow reactors : Enable precise control of residence time and temperature, reducing side reactions.
- In-line analytics : UV-Vis or IR sensors monitor reaction progress in real time .
- Design of Experiments (DoE) : Optimizes parameters (e.g., flow rate, stoichiometry) via response surface modeling .
- Example Flow Setup :
| Parameter | Optimal Range |
|---|---|
| Flow rate | 0.5–1.0 mL/min |
| Temperature | 70–90°C |
| Residence time | 10–15 min |
Data Contradiction Analysis
Q. Why do computational predictions of electronic properties (e.g., HOMO-LUMO gaps) conflict with experimental UV-Vis data?
- Methodology :
- Solvent effects : Simulations often assume gas-phase conditions; include solvent models (e.g., PCM) for accuracy.
- Aggregation states : Experimental spectra may reflect π-π stacking (redshifted absorbance), absent in monomeric DFT models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
